2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
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Overview
Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole ring, an azepane ring, and multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate.
Coupling Reactions: The final coupling of the indole and azepane moieties can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to new therapeutic agents.
Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indole ring can engage in π-π interactions, while the azepane ring may provide steric hindrance or specific binding affinity. The compound’s functional groups can participate in hydrogen bonding, further stabilizing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide: Similar structure but with a piperidine ring instead of an azepane ring.
2-(1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide distinguishes it from similar compounds. This structural feature may confer unique binding properties and biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a complex organic molecule that integrates an indole moiety with azepane and acetamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Properties:
Property | Value |
---|---|
Molecular Weight | 370.45 g/mol |
LogP | 3.74 |
Polar Surface Area | 42.89 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the indole structure may interact with specific enzymes or receptors, potentially influencing cellular pathways involved in proliferation and apoptosis. The azepane ring is thought to enhance binding affinity and selectivity towards molecular targets.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives based on indole structures have shown significant activity against HeLa, A2780, and MSTO-211H cell lines, with GI50 values often below 5 µM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound ID | Cell Line | GI50 (µM) |
---|---|---|
Compound A | HeLa | <5 |
Compound B | A2780 | <5 |
Compound C | MSTO-211H | <5 |
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme involved in DNA replication and repair. Compounds similar to the target molecule have been shown to inhibit topoisomerase II activity, leading to increased apoptosis in cancer cells. For example, a study noted that specific derivatives exhibited complete inhibition of topoisomerase II at concentrations around 100 µM .
Case Studies
A notable case study involved the synthesis and evaluation of various indole derivatives for their biological activity. The most promising candidates demonstrated a strong correlation between their antiproliferative effects and their ability to inhibit topoisomerase II, suggesting that these pathways could be targeted for therapeutic intervention in cancer .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-16(15-29-2)23-22(28)21(27)18-13-25(19-10-6-5-9-17(18)19)14-20(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAQMWBNEKJZOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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